molecular formula C25H20Cl2N2O B5216161 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide

Cat. No.: B5216161
M. Wt: 435.3 g/mol
InChI Key: SKEMYAMEDXUKBD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by its complex structure, which includes a quinoline ring system substituted with a dichlorophenyl group, a methyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with the quinoline ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where the quinolinecarboxamide reacts with phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinolinecarboxamide derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenyl)-4-quinolinecarboxamide: Lacks the methyl and phenylethyl groups, resulting in different chemical and biological properties.

    3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide:

    2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide: Lacks the phenylethyl group, leading to variations in its biological activity.

Uniqueness

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)-4-quinolinecarboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the dichlorophenyl group enhances its reactivity, while the methyl and phenylethyl groups contribute to its biological activity and potential therapeutic effects.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(2-phenylethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2O/c1-16-23(25(30)28-14-13-17-7-3-2-4-8-17)20-9-5-6-10-22(20)29-24(16)19-12-11-18(26)15-21(19)27/h2-12,15H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEMYAMEDXUKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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